tert-Butyl 3-((4-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate is a synthetic organic compound with the molecular formula and a molar mass of 313.78 g/mol. Its structure features a piperidine ring substituted with a tert-butyl ester and a chloropyrimidine moiety, which contributes to its potential biological activity. The compound is classified as an organic piperidine derivative, often explored for its pharmacological properties.
The compound is also known by its systematic name, 3-[(4-Chloro-2-pyrimidinyl)oxy]-1-piperidinecarboxylic acid tert-butyl ester. It is cataloged under CAS number 939986-47-7. The classification of this compound falls within the category of piperidine derivatives, which are known for their diverse biological activities, including potential therapeutic effects in treating various diseases.
The synthesis of tert-butyl 3-((4-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate typically involves the reaction of a piperidine derivative with a chloropyrimidine compound. A common method includes the use of tert-butyl 1-piperidinecarboxylate as a starting material, which is reacted with 4-chloropyrimidine in the presence of an appropriate solvent and catalyst.
The molecular structure of tert-butyl 3-((4-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate features:
Key structural data include:
The compound can participate in various chemical reactions including:
These reactions are typically carried out under controlled conditions to ensure selectivity and yield, often monitored by techniques such as thin-layer chromatography or high-performance liquid chromatography.
The mechanism of action for tert-butyl 3-((4-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate involves its interaction with biological targets such as enzymes or receptors. The chloropyrimidine moiety may facilitate binding to specific sites due to its electronic properties and sterics.
Research indicates that compounds with similar structures exhibit activity against various biological pathways, potentially involving inhibition of specific enzymes or modulation of receptor activity.
tert-Butyl 3-((4-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate has potential applications in medicinal chemistry, particularly in drug development targeting neurodegenerative diseases and other therapeutic areas due to its structural similarity to known bioactive compounds. Research continues into its pharmacological properties, making it a candidate for further investigation in drug design and development contexts.
This piperidine-pyrimidine hybrid compound, characterized by the systematic name tert-butyl 3-((4-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate (CAS 939986-47-7), has emerged as a structurally unique and pharmacologically relevant scaffold in medicinal chemistry. Its molecular formula, C₁₄H₂₀ClN₃O₃, and molecular weight of 313.78 g/mol, underpin its utility as a synthetic intermediate for biologically active molecules [2] [4]. The Boc-protected piperidine core linked via an ether bridge to a 4-chloropyrimidine ring creates a multifaceted architecture amenable to diverse chemical modifications. This balance of stability and reactivity makes it invaluable for constructing complex therapeutics targeting neurological, metabolic, and inflammatory diseases.
The molecule integrates three pharmacophoric elements critical for molecular recognition and binding:
Table 1: Key Structural Features and Functional Roles
Structural Element | Chemical Role | Pharmacological Impact |
---|---|---|
tert-Butoxycarbonyl (Boc) | Piperidine N-protection | Enhances membrane permeability |
4-Chloropyrimidine | Electrophilic site for SNAr | Enables rapid derivatization |
Ether Bridge (-O-) | Conformational restraint | Optimizes ligand-receptor geometry |
Chiral Piperidine C3 | Stereogenic center | Dictates enantioselective bioactivity |
Piperidine-pyrimidine hybrids originated from efforts to optimize drug-like properties of monocyclic pharmacophores. Early work focused on simple piperidine or pyrimidine derivatives like 1-Boc-4-hydroxypiperidine (CAS 109384-19-2), a precursor for Mitsunobu reactions [5]. The fusion of these systems accelerated in the 2010s, driven by:
Table 2: Evolution of Key Piperidine-Pyrimidine Hybrids
Compound CAS | Modification | Therapeutic Target |
---|---|---|
109384-19-2 [5] | 1-Boc-4-hydroxypiperidine (monocyclic) | Synthetic intermediate |
939986-47-7 [4] | 4-Chloropyrimidine ether | TRPV1 antagonists |
1271239-59-8 [6] | 4-Aminopyrimidine derivative | Kinase inhibitors |
1289386-99-7 [3] | 5-Chloropyrimidine regioisomer | Antibacterial agents |
This scaffold’s versatility is demonstrated in two key therapeutic areas:
• TRPV1 Antagonists for Pain Management
• GPR119 Agonists for Metabolic Diseases
Table 3: Therapeutic Applications and Properties
Application | Lead Compound Features | Optimized Properties |
---|---|---|
TRPV1 Antagonists [10] | 4-(4-Chloropyrimidin-2-yl)-N-phenylpiperazine-1-carboxamides | IC₅₀ < 10 nM; Improved metabolic stability |
GPR119 Agonists [9] | Piperidin-4-yl-N-(trifluoromethyl)pyrimidin-4-amines | EC₅₀ = 25 nM; Oral bioavailability > 50% |
Kinase Inhibitors [6] | 4-Aminopyrimidine analogs | IC₅₀ = 15–100 nM (ALK, EGFR mutants) |
Synthetic Accessibility
The scaffold is synthesized in three steps:
Physicochemical Profile
Property | Value | Method/Reference |
---|---|---|
Molecular Weight | 313.78 g/mol | [2] [4] |
Formula | C₁₄H₂₀ClN₃O₃ | [1] [4] |
Storage Stability | Sealed, 2–8°C | [3] [4] |
SMILES | O=C(N1CCCC(C1)Oc1nccc(n1)Cl)OC(C)(C)C | [4] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0